N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide
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Overview
Description
N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-METHYLPROPANAMIDE is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the thiadiazole ring, along with the chlorophenyl and methylpropanamide groups, contributes to its unique chemical and biological characteristics.
Preparation Methods
The synthesis of N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-METHYLPROPANAMIDE typically involves multiple steps:
Starting Materials: The synthesis begins with 2-chlorobenzyl chloride and thiourea.
Formation of Thiadiazole Ring: The reaction of 2-chlorobenzyl chloride with thiourea in the presence of a base such as sodium hydroxide leads to the formation of the 1,3,4-thiadiazole ring.
Sulfur Introduction:
Final Amide Formation: The final step involves the reaction of the thiadiazole derivative with 2-methylpropanoyl chloride to form the desired compound.
Chemical Reactions Analysis
N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-METHYLPROPANAMIDE undergoes various chemical reactions:
Scientific Research Applications
N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-METHYLPROPANAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-METHYLPROPANAMIDE involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in cell proliferation, leading to its potential anticancer activity.
DNA Interaction: It can bind to DNA, disrupting the replication process and leading to cell death.
Pathway Modulation: The compound can modulate signaling pathways involved in inflammation and immune response.
Comparison with Similar Compounds
N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-METHYLPROPANAMIDE can be compared with other similar compounds:
N-(5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl)-3-(1H-indol-3-yl)-propanamide: This compound has a fluorobenzyl group instead of a chlorophenyl group, which may affect its biological activity.
N-(5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl)-3-(1H-indol-3-yl)propanamide: This compound has a similar structure but with a different substitution pattern on the benzyl group.
Properties
Molecular Formula |
C13H14ClN3OS2 |
---|---|
Molecular Weight |
327.9 g/mol |
IUPAC Name |
N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C13H14ClN3OS2/c1-8(2)11(18)15-12-16-17-13(20-12)19-7-9-5-3-4-6-10(9)14/h3-6,8H,7H2,1-2H3,(H,15,16,18) |
InChI Key |
IMDYWDCNVXEABD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(S1)SCC2=CC=CC=C2Cl |
Origin of Product |
United States |
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